molecular formula C7H7NO2 B1315060 2-Methoxypyridine-3-Carbaldehyde CAS No. 71255-09-9

2-Methoxypyridine-3-Carbaldehyde

Cat. No.: B1315060
CAS No.: 71255-09-9
M. Wt: 137.14 g/mol
InChI Key: PIFFMIDNNWOQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxypyridine-3-Carbaldehyde (2MPC) is a colorless, water-soluble solid . It finds extensive use in diverse scientific research applications .


Synthesis Analysis

2MPC may be used to synthesize ethyl 5-amino-4-(2-methoxy-3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylate, a potent AChE inhibitor . It is also used in the synthesis of N-hydroxy-2-pyridinone-based arylsulfone containing a Zn-binding group (ZBG) as an MMP-2/-9 inhibitor .


Molecular Structure Analysis

The molecular formula of 2MPC is C7H7NO2 . The SMILES

Scientific Research Applications

  • Photophysical Properties and Excited State Dynamics :

    • Study: A study explored the photophysical properties of molecules similar to 2-methoxypyridine-3-carbaldehyde, focusing on transient absorption and theoretical analysis. The research demonstrated unusual non-fluorescent properties and ultrafast excited state intramolecular proton transfer (ESIPT) processes in related compounds, influenced by intramolecular hydrogen bonds (Yin et al., 2016).
  • Synthesis and Chemical Reactions of Analog Compounds :

    • Review on Analog Compounds: A review highlighted the recent research on the chemistry of analogs of this compound, discussing the synthesis and reactions used to construct heterocyclic systems and their synthetic applications (Hamama et al., 2018).
    • Electrophilic Nature in Indole Chemistry: Research showed that analogs of this compound exhibit versatile electrophilic properties, reacting regioselectively with nucleophiles. This indicates potential for creating diverse substituted derivatives (Yamada et al., 2009).
  • Structural Analysis and Molecular Interactions :

    • Study on Structural Characteristics: A study of compounds structurally similar to this compound showed minimal distortion in pyrrole rings due to electronic properties of substituents. This provides insights into the structural stability and electronic effects of substitutions (Despinoy et al., 1998).
  • Synthetic Applications in Heterocyclic Chemistry :

    • Advances in Synthesis: Research on the synthesis of various heterocyclic compounds, including those related to this compound, provides insights into the formation of complex molecular structures and potential applications in pharmaceuticals (Li et al., 2010).
  • Application in Organic and Medicinal Chemistry :

    • Synthesis of Bioactive Compounds: The synthesis and reaction characteristics of analogs of this compound have been explored in creating bioactive compounds. These studies contribute to the development of new pharmaceuticals and organic materials (Acheson et al., 1979).

Biochemical Analysis

Biochemical Properties

2-Methoxypyridine-3-Carbaldehyde plays a crucial role in various biochemical reactions. It serves as an inhibitor of cytochrome P450, a vital enzyme involved in numerous metabolic processes . By inhibiting cytochrome P450, this compound can modulate the metabolism of various substrates, including drugs and endogenous compounds . Additionally, it acts as a catalyst in the synthesis of heterocyclic compounds and serves as a starting material for the preparation of pyridine derivatives and analogues .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been identified as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound can enhance cholinergic signaling, which may have implications for neuroprotection and the treatment of neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of cytochrome P450, inhibiting its enzymatic activity . This binding interaction prevents the metabolism of certain substrates, leading to altered metabolic pathways . Additionally, this compound can inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it may undergo degradation under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects may include prolonged inhibition of cytochrome P450 and acetylcholinesterase, leading to altered metabolic and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit cytochrome P450 and acetylcholinesterase without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with cytochrome P450, modulating the metabolism of various substrates . This interaction can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of cells and tissues . Additionally, this compound can influence the activity of other enzymes and cofactors involved in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The distribution of this compound may vary depending on the tissue type and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the interaction of this compound with its target biomolecules, such as cytochrome P450 and acetylcholinesterase, thereby modulating their activity .

Properties

IUPAC Name

2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-6(5-9)3-2-4-8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFFMIDNNWOQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501579
Record name 2-Methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71255-09-9
Record name 2-Methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxypyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 1.7M t-butyl lithium in THF (35.0 mL, 59.6 mmol, 2.60 equiv.) with THF (150 mL) at −78 degrees was added dropwise 2-bromomesitylene (4.56 mL, 29.8 mmol, 1.30 equiv.). After stirring for 1 h, 2-methoxy-pyridine (2.5 g, 22.9 mmol) was added dropwise. This solution was warmed to −23 degrees and stirred for 3 h and then cooled to −78 degrees again. DMF (2.66 mL, 34.4 mmol, 1.5 equiv.) was added, the solution was stirred at −78 degrees for 1 h. The reaction was quenched at this temperature with brine (150 mL) and extracted with ether. The combined ether was dried over K2CO3 and evaporated on vacuo. The residue was chromatographed with 50%-80% EtOAc/Hexanes to give 2-methoxy-pyridine-3-carbaldehyde (2.34 g, 17.1 mmol, 74.5%) as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.56 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
2.66 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxypyridine-3-Carbaldehyde
Reactant of Route 2
2-Methoxypyridine-3-Carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-Methoxypyridine-3-Carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-Methoxypyridine-3-Carbaldehyde
Reactant of Route 5
2-Methoxypyridine-3-Carbaldehyde
Reactant of Route 6
2-Methoxypyridine-3-Carbaldehyde
Customer
Q & A

Q1: Why was 2-methoxynicotinaldehyde used in the synthesis of a caffeic acid analogue?

A1: The research aimed to synthesize 1-hydroxy-2-pyridone analogues of caffeic acid to investigate their antioxidant properties. 2-Methoxynicotinaldehyde served as a starting material for synthesizing the 4-substituted 1-hydroxy-2-pyridone analogue. This choice stemmed from the unavailability of 2-methoxynicotinaldehyde commercially and the researchers' previous findings suggesting that replacing catechol with 1-hydroxy-2-pyridone could yield compounds with similar biological activity. []

Q2: What challenges did the researchers face in using 2-methoxynicotinaldehyde, and how did they overcome them?

A2: The researchers highlighted that 2-methoxynicotinaldehyde was not commercially available. [] To overcome this, they devised a multi-step synthesis starting from methyl 2-chloroisonicotinate. This involved reacting methyl 2-chloroisonicotinate with sodium methoxide, followed by reduction and partial oxidation steps to finally yield the desired 2-methoxynicotinaldehyde.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.